molecular formula C12H15BrS B8717337 6-Bromo-4,4,7-trimethylthiochroman

6-Bromo-4,4,7-trimethylthiochroman

Cat. No.: B8717337
M. Wt: 271.22 g/mol
InChI Key: WUURWECQMGQCSH-UHFFFAOYSA-N
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Description

For instance, 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran (CAS 112110-44-8) shares key features: a sulfur-containing benzothiopyran core, bromine at position 6, and methyl groups at position 4 . This compound (C₁₁H₁₃BrS, MW 257.19 g/mol) exhibits moderate lipophilicity due to its aromatic and aliphatic components, making it relevant in drug discovery and organic synthesis .

This analysis assumes the target compound shares structural and functional similarities with documented analogs, enabling comparisons based on substituent positions, heteroatoms, and bioactivity.

Properties

Molecular Formula

C12H15BrS

Molecular Weight

271.22 g/mol

IUPAC Name

6-bromo-4,4,7-trimethyl-2,3-dihydrothiochromene

InChI

InChI=1S/C12H15BrS/c1-8-6-11-9(7-10(8)13)12(2,3)4-5-14-11/h6-7H,4-5H2,1-3H3

InChI Key

WUURWECQMGQCSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)C(CCS2)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights structural differences among brominated thiochroman derivatives and related heterocycles:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
6-Bromo-4,4-dimethylthiochroman Br (C6), CH₃ (C4, C4) C₁₁H₁₃BrS 257.19 Benzothiopyran ring; dual methyl groups at C4
6-Bromo-2,3-dihydro-4H-thiochromen-4-one Br (C6), ketone (C4) C₉H₇BrOS 243.12 Thiochromenone core; ketone functionality
7-Bromo-6-fluorochroman-4-one Br (C7), F (C6), ketone C₉H₆BrFO₂ 261.05 Chromanone backbone; halogenated substituents
6-Bromo-4,5-dimethylbenzofuroxan Br (C6), CH₃ (C4, C5) C₈H₇BrN₂O₂ 259.06 Benzofuroxan system; N-oxide tautomerism
Key Observations:
  • Heteroatom Influence: The sulfur atom in thiochroman derivatives (e.g., CAS 112110-44-8) enhances electron density and reactivity compared to oxygen-containing chromanones (e.g., 7-Bromo-6-fluorochroman-4-one) .
  • In contrast, the ketone group in thiochromenone (CAS 13735-13-2) introduces polarity, affecting solubility and binding affinity in biological systems .
  • Halogen Positioning: Bromine at C6 (common in thiochromans) versus C7 (in chromanones) alters electronic distribution and steric interactions, influencing reactivity and pharmacological profiles .

Physicochemical Properties

  • Lipophilicity: 6-Bromo-4,4-dimethylthiochroman exhibits moderate lipophilicity due to its aromatic ring and aliphatic methyl groups, favoring membrane permeability . The ketone-containing thiochromenone (CAS 13735-13-2) is more polar, reducing its logP compared to methyl-substituted analogs .
  • Thermal Stability : Methyl groups in 4,4-dimethyl derivatives enhance thermal stability, as seen in analogous benzofuroxan systems .

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